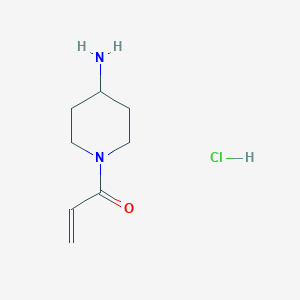

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride

描述

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride is a synthetic organic compound featuring a 4-aminopiperidine core conjugated with a propenone (α,β-unsaturated ketone) moiety, stabilized as a hydrochloride salt. Its IUPAC name is (2E)-1-(4-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride, with a molecular formula of C₁₃H₁₇ClN₂O and a molecular weight of 264.74 g/mol . The compound’s E-configuration at the double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions .

It is classified as a 6-membered heterocyclic compound, with applications in pharmaceutical intermediates and materials science .

属性

IUPAC Name |

1-(4-aminopiperidin-1-yl)prop-2-en-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-2-8(11)10-5-3-7(9)4-6-10;/h2,7H,1,3-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBAHOIEYIHVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208943-00-3 | |

| Record name | 1-(4-aminopiperidin-1-yl)prop-2-en-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 4-Aminopiperidine Intermediate

A key precursor is 4-aminopiperidine, which can be synthesized or obtained as its hydrochloride salt. One reported method for related chiral aminopiperidines involves reduction of piperidin-2-one derivatives using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent under controlled temperature conditions (10–70 °C) to yield the aminopiperidine dihydrochloride salt after acidification and filtration. This approach is scalable to kilogram quantities and involves:

- Mixing 1.5–2.0 equivalents of LiAlH4 with 1 equivalent of the piperidin-2-one hydrochloride in THF at ~35 °C.

- Heating the mixture between 58–60 °C for completion.

- Acidification with concentrated hydrochloric acid to form the dihydrochloride salt.

- Isolation by filtration and washing.

This method ensures high purity and yield of the aminopiperidine intermediate suitable for further functionalization.

Acylation to Form 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one

The introduction of the acryloyl group onto the nitrogen of the aminopiperidine is typically performed via acylation with acryloyl chloride or related activated acryl derivatives. The general procedure involves:

- Dissolving the 4-aminopiperidine (free base or salt) in an appropriate solvent such as dichloromethane (CH2Cl2) or acetonitrile (MeCN).

- Cooling the reaction mixture to 0 °C to control reactivity.

- Adding acryloyl chloride dropwise to the stirred solution.

- Stirring the mixture at low temperature (0–5 °C) for several hours (e.g., 24 h) to ensure complete acylation.

- Quenching the reaction with aqueous acid (e.g., 2 M HCl) to protonate and form the hydrochloride salt.

- Extraction and purification by preparative thin-layer chromatography or recrystallization to isolate the product as a pale yellow to colorless oil or solid.

Formation of Hydrochloride Salt

The hydrochloride salt is formed by treatment of the free base with concentrated hydrochloric acid, usually in methanol or similar solvent, at low temperatures (0–20 °C). This step enhances the compound's stability and solubility for further use.

Reaction Conditions and Parameters

Research Findings and Optimization Notes

- The reductive step to obtain aminopiperidine is critical for stereochemical purity when chiral centers are involved. Use of LiAlH4 in THF is preferred for clean reduction with minimal side products.

- Acylation reactions require strict temperature control to prevent polymerization or side reactions of the acryloyl chloride.

- Purification by preparative TLC or recrystallization ensures removal of unreacted starting materials and by-products.

- The hydrochloride salt exhibits improved aqueous solubility and stability, which is advantageous for biological testing and formulation.

- Modifications to the piperidine ring or the acryloyl substituent have been explored to optimize antiviral potency and pharmacokinetic properties, indicating the synthetic route's flexibility for analog development.

化学反应分析

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

The compound has been explored for its role as a building block in the synthesis of various pharmacologically active compounds. It serves as a scaffold for the development of:

- Antidepressants : Research indicates that derivatives of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems .

- Anticancer Agents : The compound has been implicated in the synthesis of inhibitors targeting specific cancer pathways, particularly those involving protein kinases. For instance, studies have identified related compounds as selective inhibitors of Protein Kinase B (PKB), which plays a crucial role in cancer cell survival and proliferation .

Neuropharmacology

Due to its structural similarity to known psychoactive compounds, this molecule has been investigated for its potential effects on the central nervous system (CNS). It may influence:

- Cognitive Function : Compounds derived from this scaffold have shown promise in enhancing cognitive function and memory, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride. The findings revealed that certain modifications enhanced serotonin receptor affinity, suggesting potential use as antidepressants .

Case Study 2: Cancer Therapeutics

In another research article, derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with some compounds demonstrating selectivity towards tumor cells while sparing normal cells .

Market Availability and Synthesis

The compound is commercially available from various suppliers for laboratory use, typically sold in small quantities (e.g., 500 mg or 5 g). Pricing varies based on supplier and purity levels, with costs around €1,051.00 for 500 mg and €3,765.00 for 5 g .

作用机制

The mechanism of action of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their properties are summarized below:

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride | 160357-94-8 | 0.97 | C₇H₁₃ClN₂O | Propenone replaced with ethanone |

| 4-Aminopiperidin-2-one hydrochloride | 1260883-24-6 | 0.83 | C₅H₁₀ClN₂O | Piperidinone ring instead of propenone |

| 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride | 1286264-64-9 | - | C₁₀H₂₁ClN₂O | Branched dimethylpropanone substituent |

| 1-(4-Methylpiperidin-1-yl)propan-2-one hydrochloride | 71879-46-4 | 0.93 | C₉H₁₈ClNO | Methyl substitution at piperidine nitrogen |

Data derived from similarity analyses and molecular descriptors .

Physicochemical Properties

- Thermal Stability : Branched derivatives (e.g., 2,2-dimethylpropan-1-one) show higher thermal stability due to reduced steric strain, as evidenced by higher decomposition temperatures in thermogravimetric analyses .

- Crystallography: The target compound’s E-configuration and planar propenone group facilitate π-π stacking in crystal lattices, a feature absent in saturated ketone analogs. SHELX software has been widely used for refining such structures .

生物活性

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological research. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula and features a piperidine ring, which is crucial for its interaction with biological targets. The presence of the amino group enhances its ability to form hydrogen bonds with enzymes and proteins, influencing their activity.

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride exhibits various biochemical properties:

- Enzyme Interaction : It interacts with key enzymes such as protein kinases, influencing cellular signaling pathways. This interaction can lead to either inhibition or modulation of enzyme activity.

- Cell Signaling Modulation : The compound has been shown to affect pathways like the PI3K-Akt pathway, which is vital for cell growth and survival.

| Property | Description |

|---|---|

| Chemical Formula | C₈H₁₄N₂O |

| Molecular Weight | 158.21 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 9.0 |

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : It modulates gene expression related to cell survival and proliferation.

- Metabolic Pathways : Involvement in metabolic pathways through interaction with cytochrome P450 enzymes has been documented, leading to the formation of active metabolites.

Case Study: Effects on Cell Lines

In a study involving human cancer cell lines, 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride demonstrated significant anti-proliferative effects. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells.

The mechanism of action involves:

- Binding Interactions : The compound binds to active sites on enzymes through hydrogen bonding and hydrophobic interactions.

- Inhibition of Kinases : It has been identified as an inhibitor of spleen tyrosine kinase (SYK), suggesting potential applications in treating autoimmune diseases and lymphomas .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate plasma protein binding. Toxicological assessments have shown low toxicity at therapeutic doses, making it a candidate for further development.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Plasma Half-life | Approximately 4 hours |

| Protein Binding | 94% |

Therapeutic Applications

The diverse biological activities of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride make it a promising candidate for various therapeutic applications:

常见问题

Q. What are the recommended safety protocols for handling 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride in laboratory settings?

Methodological Answer: Proper safety measures include:

- Inhalation Precautions : Work in a fume hood with adequate ventilation. If exposed, move the individual to fresh air and seek medical attention if symptoms persist .

- Skin/Eye Contact : Immediately rinse affected areas with water for 15 minutes. Remove contaminated clothing and wash thoroughly before reuse .

- Ingestion : Rinse the mouth with water (if conscious) and consult a physician .

- General Handling : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Note that toxicological data for this compound may be incomplete, so assume high reactivity .

Q. What synthetic routes are commonly employed for the preparation of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride?

Methodological Answer: A typical synthesis involves:

Coupling Reaction : React 4-aminopiperidine with prop-2-en-1-one derivatives under basic conditions to form the enone-piperidine adduct.

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt .

Purification : Use recrystallization or column chromatography to isolate the product. Monitor reaction progress via TLC or HPLC to ensure completion .

Q. How should researchers characterize the purity and structural integrity of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks. Compare with reference data for similar piperidine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection (e.g., at 254 nm). Calibrate with certified reference standards .

- X-ray Crystallography : Resolve crystal structures to validate the hydrochloride salt form and hydrogen-bonding patterns, as demonstrated for structurally related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the selectivity of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride formation in nucleophilic addition reactions?

Methodological Answer:

- Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to minimize side reactions. Polar solvents enhance nucleophilicity of the piperidine amine .

- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during the coupling step. Gradual warming to room temperature ensures complete conversion .

- Catalytic Additives : Introduce mild Lewis acids (e.g., ZnCl) to stabilize transition states and improve regioselectivity, as shown for analogous enone-piperidine systems .

Q. What analytical challenges arise in quantifying trace impurities in 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride, and how can they be addressed?

Methodological Answer:

- Challenge : Co-elution of impurities with the target compound in HPLC due to structural similarity.

- Solution :

- LC-MS Coupling : Use liquid chromatography-mass spectrometry (LC-MS) to differentiate impurities via molecular weight and fragmentation patterns .

- Ion-Pair Chromatography : Employ ion-pair reagents (e.g., heptafluorobutyric acid) to enhance separation of charged species .

- Spiking Experiments : Add certified impurity standards (e.g., hydrolyzed or oxidized derivatives) to validate detection limits .

Q. What mechanistic insights explain the stability of the hydrochloride salt form of this compound under varying pH conditions?

Methodological Answer:

- Protonation States : The piperidine nitrogen is protonated in acidic conditions, enhancing aqueous solubility. Under neutral/basic pH, deprotonation may lead to precipitation .

- Hydrogen Bonding : X-ray data for related hydrochloride salts reveal strong Cl···H-N interactions, stabilizing the crystal lattice and reducing hygroscopicity .

- pH-Dependent Degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH) with pH-adjusted buffers to identify degradation pathways (e.g., hydrolysis of the enone moiety) .

Q. How can researchers design experiments to investigate the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Nucleophilic Screening : React the hydrochloride salt with electrophiles (e.g., acyl chlorides) in the presence of a base (e.g., NaHCO) to regenerate the free amine. Monitor via -NMR for substitution at the piperidine nitrogen .

- Electrophilic Probes : Treat the enone moiety with nucleophiles (e.g., Grignard reagents) to assess conjugate addition. Quench reactions at timed intervals and analyze by GC-MS .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures and solvent polarities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。